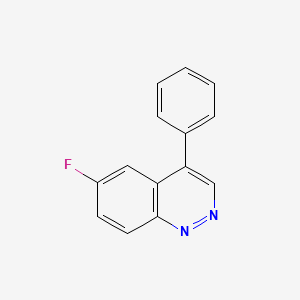
1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione is an organic compound with the molecular formula C16H13ClO4. It is known for its unique structure, which includes a chlorinated phenyl ring and two methoxy groups. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with benzil in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme Inhibition: Inhibition of enzymes such as carboxylesterase-2 (hCE-2).
Signal Transduction: Modulation of intracellular signaling pathways, affecting cellular functions.
相似化合物的比较
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzil
- 2-Chloro-3,4-dimethoxybenzaldehyde
- 2-Chloro-3,4-dimethoxyphenethylamine
Uniqueness
1-(2-Chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C16H13ClO4 |
|---|---|
分子量 |
304.72 g/mol |
IUPAC 名称 |
1-(2-chloro-3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C16H13ClO4/c1-20-12-9-8-11(13(17)16(12)21-2)15(19)14(18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI 键 |
KEUBSDBNYXVLSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


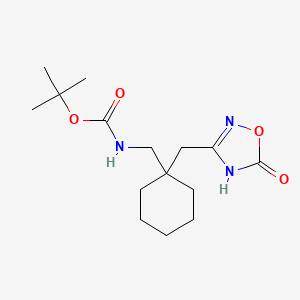


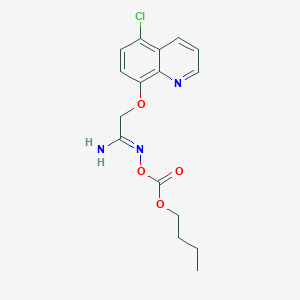
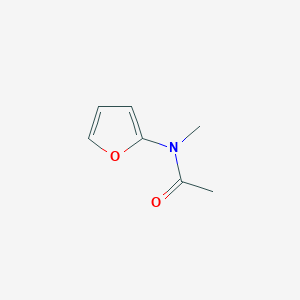
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
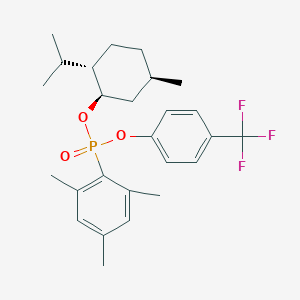
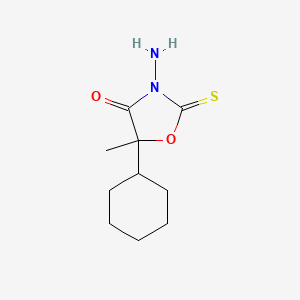
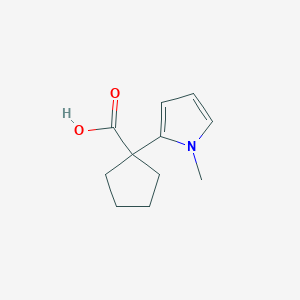

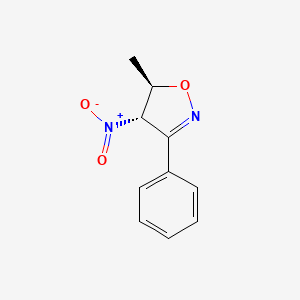
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
